3-Ketosucrose

Analytical Chemistry Quality Control Ketodisaccharide Detection

3-Ketosucrose (α-D-ribo-hexopyranosid-3-ulose-β-D-fructofuranoside) is a keto-disaccharide formed by regiospecific oxidation of the glucosyl 3-hydroxyl group of sucrose via glucoside 3-dehydrogenase from Agrobacterium tumefaciens. It serves as a versatile intermediate for the synthesis of 3-amino-3-deoxysucrose and other position‑3‑modified sucrose analogs with potential anti‑caries activity.

Molecular Formula C12H20O11
Molecular Weight 340.28 g/mol
CAS No. 1883-12-1
Cat. No. B162324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ketosucrose
CAS1883-12-1
Synonyms3-ketosucrose
3-oxosucrose
Molecular FormulaC12H20O11
Molecular Weight340.28 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C12H20O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-7,9-11,13-17,19-20H,1-3H2/t4-,5-,6-,7-,9-,10+,11-,12+/m1/s1
InChIKeyCUKZGOBWGGOLIQ-QRDRGOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ketosucrose (CAS 1883-12-1): Regiospecific Keto-Disaccharide Intermediate for Anti-Caries and Glycodiversification R&D


3-Ketosucrose (α-D-ribo-hexopyranosid-3-ulose-β-D-fructofuranoside) is a keto-disaccharide formed by regiospecific oxidation of the glucosyl 3-hydroxyl group of sucrose via glucoside 3-dehydrogenase from Agrobacterium tumefaciens . It serves as a versatile intermediate for the synthesis of 3-amino-3-deoxysucrose and other position‑3‑modified sucrose analogs with potential anti‑caries activity . The unique 3-keto functionality imparts distinct spectrophotometric properties and enzyme‑inhibition profiles not found in unmodified sucrose or other ketodisaccharides.

Why 3-Ketosucrose Cannot Be Substituted by Generic Sucrose or 3-Ketoglucose in Targeted Workflows


The 3‑keto group imparts regiospecific reactivity that is absent in sucrose and other ketodisaccharides. 3‑Ketosucrose shows a unique absorbance at 340 nm upon alkaline treatment (ε = 6.5 × 10³ M⁻¹cm⁻¹) while 3‑ketoglucose does not absorb in this range, preventing interchangeable use in spectrophotometric assays . Similarly, α‑3‑ketoglucosidase specifically hydrolyzes 3‑ketosucrose but not sucrose, trehalose, or maltose, meaning that generic sugars cannot substitute for the keto‑modified substrate in enzymatic degradation studies . These differences render generic substitution ineffective for analytical, biocatalytic, and inhibitor‑development applications.

3-Ketosucrose (1883-12-1) – Quantitative Differentiation Evidence vs. Closest Analogs


Unique Spectrophotometric Signature at 340 nm vs. 3‑Ketoglucose After Alkaline Treatment

Upon treatment with 0.1 N NaOH, 3‑ketosucrose produces a characteristic absorption peak at 340 nm with a molar extinction coefficient of 6.5 × 10³ M⁻¹cm⁻¹. Under identical conditions, 3‑ketoglucose shows no significant absorption in the 300–400 nm range . This provides a direct spectrophotometric method for differential quantification.

Analytical Chemistry Quality Control Ketodisaccharide Detection

Batch Culture Production Titre of 6–8 g/L by Agrobacterium tumefaciens

In batch culture with A. tumefaciens, 3‑ketosucrose accumulated to a maximum concentration of 6–8 g/L at the point of sucrose exhaustion (18–20 h post‑inoculation). The yield was influenced by initial aeration rate and inoculum size, and the product was free from other sugars . This establishes a reproducible baseline titre for industrial process evaluation.

Bioprocess Engineering Fermentation Ketodisaccharide Production

30‑Fold Lower Iron Requirement for Product Formation vs. Biomass Growth

The optimal Fe²⁺ concentration for maximum 3‑ketosucrose yield is 0.5 mg/L, whereas the maximum growth rate of A. tumefaciens requires 15 mg/L Fe²⁺, a 30‑fold difference. Iron removal abolished glucoside 3‑dehydrogenase activity and 3‑ketosucrose accumulation; both were restored by Fe³⁺ addition .

Fermentation Optimization Micronutrient Control Process Economics

Competitive Inhibition of Dextransucrase by 3‑Ketosucrose‑Derived Analogues

The 3‑ketosucrose‑derived oxime 3a and 3‑amino‑3‑deoxysucrose (12) act as strong competitive inhibitors of dextransucrase from Leuconostoc mesenteroides B‑1397. They compete with sucrose for the sucrose‑binding site but cannot participate as glycosyl donors in polymerization. In contrast, unmodified sucrose is a substrate for dextran synthesis . While Kᵢ values are not reported, the qualitative classification as strong competitive inhibitors distinguishes these analogues from inactive or weak inhibitors.

Enzyme Inhibition Anti‑Caries Drug Discovery Dextran Synthesis

Exclusive Substrate Recognition by α‑3‑Ketoglucosidase vs. Non‑Keto Glycosides

α‑3‑Ketoglucosidase (EC 3.2.1.218) hydrolyzes 3‑ketosucrose, 3‑ketotrehalose, 3‑ketomaltose, and 3‑ketoglucose‑1‑phosphate, but does not act on the corresponding non‑keto glycosides such as sucrose, trehalose, maltose, glucose‑1‑phosphate, cellobiose, or lactose . This demonstrates that the 3‑keto group is an essential structural determinant for substrate recognition.

Enzyme Specificity Metabolic Engineering Biocatalysis

3‑Ketosucrose (1883‑12‑1) – Best‑Fit Application Scenarios Driven by Quantitative Evidence


Fermentation Process Optimization for 3‑Ketosucrose Production

Based on the demonstrated batch culture titre of 6–8 g/L and the 30‑fold differential iron requirement for product vs. biomass , process engineers can implement iron‑limited fed‑batch protocols to maximize 3‑ketosucrose yield while minimizing biomass accumulation. The spectrophotometric detection method (ε = 6.5 × 10³ M⁻¹cm⁻¹ at 340 nm) enables real‑time monitoring of product concentration without interference from 3‑ketoglucose.

Mechanism‑Based Inhibitor Design Targeting Dextransucrase

The competitive inhibition of dextransucrase B‑1397 by 3‑ketosucrose‑derived oxime 3a and 3‑amino‑3‑deoxysucrose (12) supports the use of 3‑ketosucrose as a scaffold for designing anti‑caries agents that block glucan synthesis without serving as glycosyl donors. Coupled with the substrate specificity of α‑3‑ketoglucosidase , researchers can design pro‑drugs that are selectively activated in the oral microbiome.

Differential Spectrophotometric QC for 3‑Ketosucrose in Sucrose Oxidation Mixtures

The alkaline treatment method (0.1 N NaOH) producing a specific absorbance at 340 nm for 3‑ketosucrose, while 3‑ketoglucose remains silent , provides a simple, reagent‑based QC assay for monitoring the enzymatic conversion of sucrose to 3‑ketosucrose. This method is unaffected by fructose, allowing direct measurement in crude reaction mixtures.

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